molecular formula C8H4IN3 B1424208 4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190310-69-0

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No. B1424208
M. Wt: 269.04 g/mol
InChI Key: XJPUOSRBTJCEQA-UHFFFAOYSA-N
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Description

“4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are known to exhibit potent activities against various targets, such as Fibroblast Growth Factor Receptors (FGFRs) and human neutrophil elastase .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in various studies . The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of activity . Conversely, the introduction of certain substituents at position 5 was tolerated, with retention of activity .


Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives plays a crucial role in their activity. For instance, bulky and/or lipophilic substituents at position 5 probably interact with the large pocket of the enzyme site and allow Michaelis complex formation .

Scientific Research Applications

Synthesis and Characterization

  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has been utilized in the synthesis of new chemical compounds. For example, Salaheldin et al. (2010) described the synthesis of new Tacrine analogues from 4-amino-1H-pyrrolo-3-carbonitrile derivatives, leading to substituted pyrrolo[3,2-b]pyridines using the Friedlander reaction (Salaheldin et al., 2010).
  • Sroor (2019) prepared and fully characterized new biologically active Pyrrolo[2,3-b]Pyridine scaffolds, demonstrating the potential of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in the development of novel chemical entities (Sroor, 2019).

Chemical Reactivity and Synthesis Optimization

  • Enguehard-Gueiffier et al. (2015) explored the regiocontrolled cyclization of 3-ethynylimidazo[1,2-a]pyridine-2-carbonitriles, which is relevant to the synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. They optimized reaction conditions for synthesizing 1,3-disubstituted 4-iodoimidazo[1,2-a:4,5-c']dipyridines (Enguehard-Gueiffier et al., 2015).
  • Minakata et al. (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine, exploring ways to introduce amino groups and convert derivatives to podant-type compounds. This research highlights the versatility of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in synthesizing functional materials and agrochemicals (Minakata et al., 1992).

Applications in Material Science

  • El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b] pyridine derivatives and analyzed their thermal and optical properties, demonstrating the potential use of compounds derived from 4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in material science applications (El-Menyawy et al., 2019).

Future Directions

The future directions for the research on pyrrolopyridine derivatives could involve the development of more potent and selective inhibitors for various targets. This could lead to the development of effective therapeutics for various diseases .

properties

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPUOSRBTJCEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CC(=C21)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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